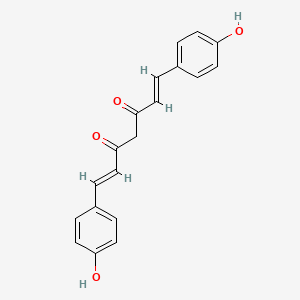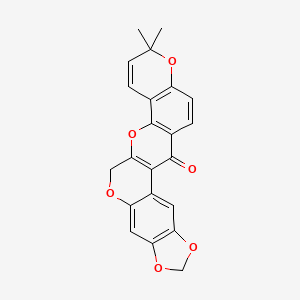
Dehydromillettone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dehydromillettone is a natural product found in Millettia usaramensis and Piscidia piscipula with data available.
Scientific Research Applications
Anti-Plasmodial Activity
Dehydromillettone has been identified as an active compound in the stem bark of Millettia usaramensis, exhibiting anti-plasmodial activity against Plasmodium falciparum, which is responsible for malaria. This finding suggests its potential application in malaria treatment or prevention (Yenesew et al., 2003).
Pharmacophore-Based Drug Discovery
In the realm of drug discovery, particularly for hydroxysteroid dehydrogenases, dehydromillettone's structure and properties could be significant. It can serve as a model in pharmacophore-based virtual screening, which is a method used to identify potential therapeutic compounds (Kaserer et al., 2015).
Ethnopharmacology
Dehydromillettone, as part of the broader class of compounds found in traditional medicinal plants, contributes to the field of ethnopharmacology. Understanding its effects and mechanisms can aid in the discovery of new drugs and therapeutic strategies (Gilani & Atta-ur-rahman, 2005).
Structural and Chemical Analysis
Studies focusing on the extractives of various plants, like Piscidia erythrina, have identified and analyzed compounds like dehydromillettone. Such research contributes to the understanding of plant chemistry and its potential applications in various fields, including pharmacology (Falshaw et al., 1966).
Potential Anti-Cancer Activities
While not directly linked to dehydromillettone, research on similar compounds, such as costunolide and dehydrocostuslactone, which have shown potential anti-cancer activities, suggests a promising area for further investigation into dehydromillettone's possible anti-cancer properties (Lin et al., 2015).
properties
CAS RN |
43016-04-2 |
|---|---|
Product Name |
Dehydromillettone |
Molecular Formula |
C22H16O6 |
Molecular Weight |
376.36 |
IUPAC Name |
7,7-dimethyl-2,8,18,20,24-pentaoxahexacyclo[12.11.0.03,12.04,9.015,23.017,21]pentacosa-1(14),3(12),4(9),5,10,15,17(21),22-octaen-13-one |
InChI |
InChI=1S/C22H16O6/c1-22(2)6-5-11-14(28-22)4-3-12-20(23)19-13-7-16-17(26-10-25-16)8-15(13)24-9-18(19)27-21(11)12/h3-8H,9-10H2,1-2H3 |
SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC6=C(C=C5OC4)OCO6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






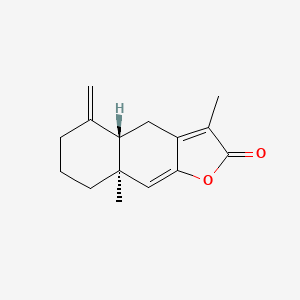

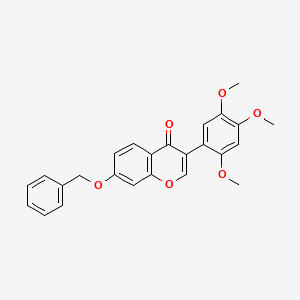

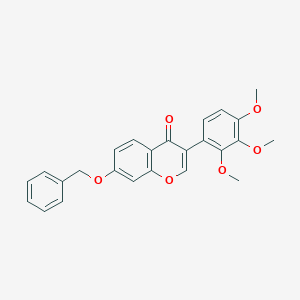
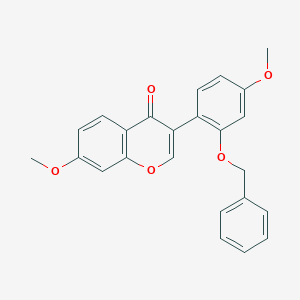
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)
